molecular formula C12H19NO2 B8616858 5-(4-Methoxyphenylamino)-1-pentanol

5-(4-Methoxyphenylamino)-1-pentanol

Cat. No.: B8616858
M. Wt: 209.28 g/mol
InChI Key: CWIPMNLADQORRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Methoxyphenylamino)-1-pentanol is an amino alcohol derivative featuring a pentanol backbone substituted at the fifth carbon with a 4-methoxyphenylamino group. This compound’s methoxyphenyl group confers unique electronic and steric properties, distinguishing it from analogs with alternative substituents (e.g., Boc-protected amines, alkylamino groups, or heterocyclic moieties) .

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

5-(4-methoxyanilino)pentan-1-ol

InChI

InChI=1S/C12H19NO2/c1-15-12-7-5-11(6-8-12)13-9-3-2-4-10-14/h5-8,13-14H,2-4,9-10H2,1H3

InChI Key

CWIPMNLADQORRR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NCCCCCO

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

Key analogs and their substituents are compared below:

Compound Name Substituent Molecular Formula Molecular Weight Key Functional Features
5-(4-Methoxyphenylamino)-1-pentanol* 4-Methoxyphenylamino C₁₂H₁₉NO₂ 221.29 Aromatic ring, electron-donating methoxy
5-(Boc-amino)-1-pentanol Boc-protected amine C₁₀H₂₁NO₃ 203.28 Tert-butyl carbamate (stable protecting group)
5-(Diethylamino)-1-pentanol Diethylamino C₉H₂₁NO 159.27 Lipophilic alkylamino group
5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanol Methylnitrosamino + pyridyl C₁₁H₁₇N₃O₂ 223.27 Nitrosamine (carcinogenic), aromatic pyridyl

*Note: Data for this compound is inferred based on structural analogs.

Key Observations:
  • Reactivity: Unlike the Boc-protected amine (stable under basic conditions), the methoxyphenylamino group may participate in electrophilic aromatic substitution or hydrogen bonding due to the methoxy oxygen .
  • Biological Implications: The methylnitrosamino group in CAS 887407-09-2 is a known mutagen, whereas the methoxyphenyl group in the target compound is less likely to pose carcinogenic risks .

Physicochemical and Application-Based Comparisons

Solubility and Lipophilicity:
  • 5-(Boc-amino)-1-pentanol: Higher solubility in organic solvents due to the Boc group; used as a synthetic intermediate in peptide chemistry .
  • 5-(Diethylamino)-1-pentanol: Increased lipophilicity (logP ~2.1) favors membrane permeability, making it relevant in surfactant formulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.